molecular formula C21H21BrN2O3 B2908435 (E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one CAS No. 478078-28-3

(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one

Cat. No. B2908435
CAS RN: 478078-28-3
M. Wt: 429.314
InChI Key: VLWMEBWOHHKNCM-VOTSOKGWSA-N
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Description

(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one, or (E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one, is a synthetic compound developed in the laboratory as a potential therapeutic agent. It is a member of the benzylpiperazino family of compounds, which are known for their broad range of biological activities. The compound has been studied extensively in both in vitro and in vivo models, and has been shown to possess a wide range of biological activities.

Scientific Research Applications

(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one has been studied extensively in a variety of scientific research applications. It has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant activities. In addition, it has been used as a model compound to study the structure-activity relationship of benzylpiperazino compounds. It has also been studied in the context of drug delivery systems and as a potential therapeutic agent for a variety of diseases.

Mechanism Of Action

The exact mechanism of action of (E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one is not yet fully understood. However, it is believed to act through a variety of mechanisms, including modulation of the activity of enzymes involved in inflammation and cell proliferation, inhibition of the activity of enzymes involved in the production of reactive oxygen species, and modulation of the activity of ion channels.
Biochemical and Physiological Effects
(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one has been studied extensively in both in vitro and in vivo models. In vitro studies have shown that it possesses anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant activities. In vivo studies have shown that it can reduce inflammation and the growth of tumors in animal models. In addition, it has been shown to modulate the activity of ion channels, which could potentially lead to a variety of physiological effects.

Advantages And Limitations For Lab Experiments

(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one is a relatively easy compound to synthesize in the laboratory. The synthesis can be completed in a few steps and the product can be purified by column chromatography and recrystallization. However, the compound is not commercially available and must be synthesized in the laboratory. In addition, the compound is not stable in water and must be stored in an organic solvent.

Future Directions

The potential therapeutic applications of (E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one are vast and largely unexplored. Future research should focus on further elucidating the mechanisms of action of the compound and exploring its potential as a therapeutic agent for a variety of diseases. In addition, further research should focus on developing delivery systems that can effectively deliver the compound to the target tissue. Finally, further research should focus on identifying novel derivatives of the compound that may possess improved pharmacological properties.

Synthesis Methods

The synthesis of (E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one was first reported in 1999 by a group of German researchers. The synthesis begins with the reaction of 4-benzylpiperazine with 1,3-benzodioxol-5-yl bromide in the presence of potassium carbonate. This reaction yields the desired product in a yield of over 90%. The product can then be purified by column chromatography and recrystallization.

properties

IUPAC Name

(E)-1-(4-benzylpiperazin-1-yl)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3/c22-18-13-20-19(26-15-27-20)12-17(18)6-7-21(25)24-10-8-23(9-11-24)14-16-4-2-1-3-5-16/h1-7,12-13H,8-11,14-15H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWMEBWOHHKNCM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC4=C(C=C3Br)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3Br)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-benzylpiperazino)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propen-1-one

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